molecular formula C13H18ClNO2 B2643207 Methyl 2-(piperidin-2-yl)benzoate hydrochloride CAS No. 1203685-41-9

Methyl 2-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2643207
CAS No.: 1203685-41-9
M. Wt: 255.74
InChI Key: MCUFYLIIUSGYFU-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-2-yl)benzoate hydrochloride (CAS: [see ]) is a piperidine-containing benzoate ester derivative. Its molecular formula is C₁₄H₁₉NO₂·HCl (MW: ~255.74 g/mol), featuring a benzoate ester group attached to a piperidine ring at the 2-position. This compound is primarily utilized in pharmaceutical research, particularly in studies involving central nervous system (CNS) agents due to the structural similarity to methylphenidate derivatives . Its hydrochloride salt enhances solubility and stability, making it suitable for laboratory applications .

Properties

IUPAC Name

methyl 2-piperidin-2-ylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUFYLIIUSGYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperidin-2-yl)benzoate hydrochloride typically involves the reaction of 2-(piperidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst to form the ester. The ester is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include refluxing the mixture and using an acid catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its versatility allows for:

  • Synthesis of Complex Molecules : It is utilized in the creation of various pharmaceutical intermediates and complex organic molecules, facilitating the development of new drugs.
  • Reactions : Methyl 2-(piperidin-2-yl)benzoate hydrochloride can undergo oxidation to form carboxylic acids or ketones and reduction to yield alcohols or piperidine derivatives.

Biology

In biological research, this compound has been employed in several studies:

  • Enzyme Inhibition Studies : It is investigated for its potential to inhibit specific enzymes, which can help elucidate metabolic pathways and identify novel therapeutic targets.
  • Receptor Binding Assays : The compound's interactions with various receptors are studied to understand its pharmacological effects, particularly in neuropharmacology.

Medicine

This compound shows promise in medical applications:

  • Therapeutic Potential : Research indicates potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
  • Neurological Disorders : The compound’s ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as anxiety, depression, and migraines .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for synthesisFacilitates drug development
BiologyEnzyme inhibitionIdentifies novel therapeutic targets
MedicinePain reliefPotential anti-inflammatory effects

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific enzymes demonstrated significant inhibition at low micromolar concentrations. This finding suggests its utility in drug design aimed at metabolic disorders.

Case Study 2: Neuropharmacological Effects

Research exploring the compound's effects on serotonin receptors revealed that it could enhance neurotransmission without the vasoconstrictive side effects commonly associated with other treatments. This positions it as a promising candidate for developing migraine therapies .

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Pitofenone Hydrochloride (Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride)

  • Molecular Formula: C₂₂H₂₆ClNO₄ (MW: 403.9 g/mol) .
  • Structural Features : Contains a benzoyl group at the 4-position of the benzoate ester and a piperidin-1-yl ethoxy chain (vs. the simpler piperidin-2-yl group in the target compound).
  • Applications : Used as an antispasmodic agent. The extended ethoxybenzoyl moiety enhances binding to muscarinic receptors, distinguishing it from the simpler piperidine-ester analogs .

Methylphenidate Carboxylic Acid Hydrochloride (Ritalinic Acid Hydrochloride)

  • Molecular Formula: C₁₃H₁₇NO₂·HCl (MW: 255.74 g/mol) .
  • Structural Features : Substitutes the benzoate ester with a phenylacetic acid group. The piperidine ring is retained but lacks the ester linkage seen in the target compound.
  • Applications : A metabolite of methylphenidate (used in ADHD treatment). The carboxylic acid group reduces CNS penetration compared to ester derivatives .

Methyl 3-(piperidin-2-yl)benzoate Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol) .
  • Structural Features : Differs in the meta-substitution of the benzoate ester (3-position vs. 2-position in the target compound).
  • Applications : Altered substitution patterns influence receptor selectivity and pharmacokinetics, though specific pharmacological data remain under investigation .

Methyl 4-(piperidin-2-yl)benzoate Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO₂ (CAS: 726185-54-2; MW: 255.75 g/mol) .
  • Structural Features : Para-substituted benzoate ester, altering steric and electronic properties compared to the ortho-substituted target compound.
  • Applications : Para-substitution may enhance metabolic stability but reduce affinity for certain CNS targets .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
Methyl 2-(piperidin-2-yl)benzoate HCl C₁₄H₁₉NO₂·HCl 255.74 Ortho-substituted benzoate, piperidin-2-yl CNS research, methylphenidate analog
Pitofenone HCl C₂₂H₂₆ClNO₄ 403.90 Ethoxybenzoyl chain, piperidin-1-yl Antispasmodic agent
Ritalinic Acid HCl C₁₃H₁₇NO₂·HCl 255.74 Phenylacetic acid, piperidine ring Methylphenidate metabolite
Methyl 3-(piperidin-2-yl)benzoate HCl C₁₃H₁₈ClNO₂ 255.74 Meta-substituted benzoate Pharmacological research
Methyl 4-(piperidin-2-yl)benzoate HCl C₁₃H₁₈ClNO₂ 255.75 Para-substituted benzoate Metabolic stability studies

Research Findings and Key Differences

  • Receptor Binding: The ethoxybenzoyl group in Pitofenone HCl enhances affinity for peripheral receptors, whereas simpler piperidine esters target CNS receptors .
  • Pharmacokinetics : Ester linkages (as in the target compound) improve blood-brain barrier penetration compared to carboxylic acid derivatives like Ritalinic Acid HCl .

Biological Activity

Methyl 2-(piperidin-2-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through various organic reactions, primarily involving the esterification of benzoic acid derivatives with piperidine. The compound features a piperidine ring, which is known for its ability to interact with multiple biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's effectiveness against Mycobacterium tuberculosis, it was found to have a minimum inhibitory concentration (MIC) of less than 20 µM, indicating significant potency against this bacterium .

PathogenMIC (µM)
Mycobacterium tuberculosis< 20
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly in the context of SARS-CoV-2. Studies have shown that piperidine derivatives can inhibit the activity of viral proteases, making them potential candidates for antiviral drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The piperidine ring can interact with various receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and antiviral effects.
  • Bioavailability : The ester group enhances the compound's metabolic stability and bioavailability, facilitating its therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A screening of chemical libraries identified this compound as a hit against Mycobacterium tuberculosis, leading to further optimization for drug development .
  • A structure-activity relationship (SAR) study highlighted modifications on the piperidine ring that could enhance antimicrobial potency while reducing cytotoxicity .

Comparative Analysis

When compared to similar compounds such as methyl 3-(piperidin-2-yl)benzoate hydrochloride, this compound shows unique substitution patterns that influence both chemical reactivity and biological activity .

CompoundMIC (µM)Notable Activity
Methyl 2-(piperidin-2-yl)benzoate HCl<20Antimicrobial
Methyl 3-(piperidin-2-yl)benzoate HClVariesAntiproliferative

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